4-(4-Aminophenoxy)benzoic acid

Description

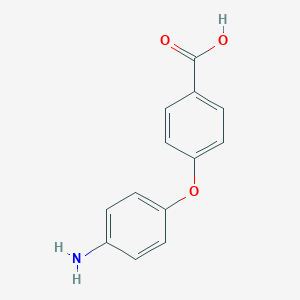

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFCGSZRLJQHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352317 | |

| Record name | 4-(4-aminophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28999-69-1 | |

| Record name | 4-(4-aminophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Aminophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-aminophenoxy)benzoic acid, a molecule of significant interest in materials science and drug development. This document details a robust synthetic protocol for its preparation via nucleophilic aromatic substitution. Furthermore, it compiles essential analytical data, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), to facilitate its unambiguous identification and characterization. The methodologies for these analytical techniques are also described. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this and related aromatic ether compounds.

Introduction

This compound is an aromatic ether amino acid that incorporates flexible ether linkages and rigid phenyl rings. This unique structural combination imparts desirable properties to polymers derived from it, such as enhanced solubility and processability, without compromising thermal stability. These characteristics make it a valuable monomer for the synthesis of high-performance polyamides and other polymers. In the realm of drug development, the 4-aminophenoxy scaffold is present in a number of biologically active molecules, suggesting the potential for this compound and its derivatives to serve as key intermediates in the synthesis of novel therapeutic agents. This guide provides a detailed methodology for the synthesis of this compound and a thorough summary of its characteristic analytical data.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction. This method involves the reaction of a parasubstituted benzoic acid with 4-aminophenol in the presence of a base. The general reaction scheme is depicted below. A particularly effective approach utilizes 4-fluorobenzoic acid as the starting material due to the high reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution reactions.

Synthesis Workflow

The logical workflow for the synthesis of this compound is outlined in the following diagram.

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on established methods for nucleophilic aromatic substitution reactions for the synthesis of diaryl ethers.

Materials:

-

4-Fluorobenzoic acid

-

4-Aminophenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Ethanol (for recrystallization, optional)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluorobenzoic acid (1.0 eq), 4-aminophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add a sufficient volume of dimethyl sulfoxide (DMSO) to dissolve the reactants upon heating.

-

Heat the reaction mixture to 140-160 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing an excess of deionized water. This will precipitate the potassium salt of the product.

-

While stirring, acidify the aqueous mixture to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the desired this compound.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any inorganic salts.

-

Dry the crude product in a vacuum oven at 60-80 °C.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data and the protocols for obtaining them.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMAc, NMP), sparingly soluble in alcohols, and insoluble in water. |

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Technique | Key Data |

| ¹H NMR | Chemical shifts (δ) are expected for aromatic protons in the regions of 6.8-8.0 ppm. The spectrum will show distinct signals for the protons on both phenyl rings, with characteristic splitting patterns (doublets and multiplets). The amine (NH₂) and carboxylic acid (COOH) protons will appear as broad singlets. |

| ¹³C NMR | Resonances for the aromatic carbons are expected in the range of 115-160 ppm. The carbonyl carbon of the carboxylic acid will appear at a downfield shift (around 167 ppm). |

| IR Spectroscopy | Characteristic absorption bands are expected for N-H stretching (around 3300-3500 cm⁻¹), O-H stretching of the carboxylic acid (broad band around 2500-3300 cm⁻¹), C=O stretching (around 1680 cm⁻¹), C-O-C stretching (around 1240 cm⁻¹), and C-N stretching (around 1310 cm⁻¹). |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (m/z ≈ 229 or 230). |

Characterization Workflow

The following diagram illustrates the workflow for the characterization of the synthesized product.

Caption: Workflow for the characterization of the final product.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to identify chemical shifts, coupling constants, and integration values.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum and identify the molecular ion peak.

-

-

Melting Point Determination:

-

Place a small amount of the dry, powdered sample into a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the sample melts or decomposes.

-

Applications in Drug Development

The this compound scaffold is a key structural motif in various pharmacologically active compounds. The presence of the amino and carboxylic acid groups provides versatile handles for further chemical modifications, allowing for the generation of libraries of derivatives for drug discovery screening. The ether linkage provides a degree of conformational flexibility, which can be advantageous for binding to biological targets. Derivatives of 4-aminobenzoic acid have shown a range of biological activities, including antimicrobial and cytotoxic effects. The incorporation of the phenoxybenzoic acid moiety could lead to novel compounds with unique pharmacological profiles.

Potential Signaling Pathway Interactions

While specific signaling pathways modulated by this compound are not extensively documented, its structural similarity to other biologically active molecules suggests potential areas of interest for investigation. For example, derivatives of p-aminobenzoic acid are known to interfere with folate synthesis in bacteria. The structural modifications in this compound could lead to interactions with other enzymatic pathways or cellular receptors. Further research is warranted to explore its biological activities and potential mechanisms of action.

The logical relationship for investigating the potential of this compound in drug discovery is outlined below.

Caption: Drug discovery workflow starting from the core compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via nucleophilic aromatic substitution, along with a comprehensive summary of its characterization data. The provided methodologies and data will be invaluable to researchers in both materials science and medicinal chemistry. The versatile structure of this compound makes it a promising building block for the development of novel polymers and potential therapeutic agents. Further exploration of its biological activities is encouraged to fully elucidate its potential in drug development.

Physicochemical Properties of 4-(4-aminophenoxy)benzoic Acid: An In-depth Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(4-aminophenoxy)benzoic acid (CAS No: 1049130-41-7). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document also presents data for structurally related compounds, namely 4-aminobenzoic acid and 4-hydroxybenzoic acid, to offer a comparative context. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided, alongside a proposed synthetic workflow for the target compound.

Introduction

This compound is an organic molecule featuring a benzoic acid moiety linked to an aminophenol group via an ether bond. This unique structure, combining acidic and basic functional groups with an aromatic ether linkage, suggests its potential utility as a versatile building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for any research and development endeavors. This guide aims to collate the available information and provide standardized methodologies for its experimental characterization.

Physicochemical Data

A comprehensive search of scientific databases and literature has revealed a significant lack of experimentally determined physicochemical data for this compound. To provide a useful reference for researchers, the following tables summarize the available data for the structurally analogous compounds: 4-aminobenzoic acid and 4-hydroxybenzoic acid. It is crucial to note that these values are for comparative purposes only and may not be representative of the properties of this compound.

Table 1: Molecular and Physical Properties

| Property | This compound | 4-Aminobenzoic Acid | 4-Hydroxybenzoic Acid |

| CAS Number | 1049130-41-7 | 150-13-0 | 99-96-7 |

| Molecular Formula | C₁₃H₁₁NO₃ | C₇H₇NO₂ | C₇H₆O₃ |

| Molecular Weight | 229.23 g/mol | 137.14 g/mol | 138.12 g/mol |

| Melting Point | Data not available | 187-189 °C | 214-217 °C |

| Boiling Point | Data not available | 340 °C (decomposes) | 336.3 °C at 760 mmHg |

| Appearance | Data not available | White crystalline powder | White crystalline solid |

Table 2: Solubility and Partitioning Properties

| Property | This compound | 4-Aminobenzoic Acid | 4-Hydroxybenzoic Acid |

| Water Solubility | Data not available | 4.7 g/L at 20 °C | 5 g/L at 20 °C |

| pKa | Data not available | 2.50 (amino group), 4.87 (carboxyl group) | 4.58 |

| LogP | Data not available | 0.83 | 1.58 |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small quantity of dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The measurement is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

-

Determination of Aqueous Solubility

Solubility is a crucial parameter influencing the bioavailability and formulation of a compound.

Methodology:

-

Apparatus: A temperature-controlled shaker bath, analytical balance, and a suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

The suspension is agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting saturated solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method (e.g., by measuring its absorbance at a specific wavelength with a UV-Vis spectrophotometer and comparing it to a standard curve).

-

Determination of pKa

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values. This compound has both an acidic (carboxylic acid) and a basic (amino) functional group, and thus will have at least two pKa values.

Methodology: Potentiometric Titration

-

Apparatus: A calibrated pH meter with a suitable electrode, a magnetic stirrer, and a burette.

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values are determined from the half-equivalence points on the titration curve.

-

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Methodology: Shake-Flask Method

-

Apparatus: Separatory funnels, a mechanical shaker, and a suitable analytical instrument (e.g., HPLC).

-

Procedure:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of the compound in both the n-octanol and the aqueous phase is determined using a validated analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

-

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via Ullmann condensation.

Conclusion

This technical guide has summarized the currently available, though limited, physicochemical information for this compound. The provided data for structurally related compounds offers a preliminary basis for property estimation. The detailed experimental protocols outlined herein provide a standardized framework for the empirical determination of the key physicochemical parameters of this compound. The proposed synthetic workflow offers a viable route for its preparation. It is the hope of the authors that this guide will serve as a valuable resource for researchers and facilitate further investigation into the properties and potential applications of this compound.

"4-(4-aminophenoxy)benzoic acid CAS number and molecular structure"

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of 4-(4-aminophenoxy)benzoic acid, a versatile organic compound with significant potential in polymer chemistry and pharmaceutical development. This document consolidates its chemical identity, structural characteristics, key physicochemical properties, and established synthesis protocols.

Core Compound Information

This compound is an aromatic compound featuring a benzoic acid moiety linked to an aminophenol group through an ether bond. This unique structure, combining acidic and basic functional groups, makes it a valuable building block in organic synthesis.

Molecular Structure:

The structure consists of a central ether linkage connecting a benzene ring substituted with a carboxylic acid group at position 4, and another benzene ring substituted with an amino group at position 4.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound and its parent compound, 4-aminobenzoic acid, for comparative analysis.

Table 1: Chemical Identification and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| CAS Number | 1049130-41-7 | [1] |

| Molecular Formula | C13H11NO3 | [1] |

| Molecular Weight | 229.23 g/mol | - |

| Synonyms | Benzoic acid, 4-(4-aminophenoxy)- | [1] |

Table 2: Spectroscopic Data for the Related Compound 4-Aminobenzoic Acid

| Spectroscopic Data | Wavenumber (cm-1) or Chemical Shift (ppm) | Assignment |

| FT-IR (CCl4) | 3460 | N-H stretching; Asymmetric |

| 3360 | N-H stretching; Symmetric | |

| 3300-2500 | O-H stretching for the dimer | |

| 1675 | Conjugated C=O stretching | |

| 1600, 1445 | C=C stretching; Aromatic skeletal vibration | |

| 1296 | C-N stretching | |

| ¹H NMR (DMSO-d6) | 12.0 ppm | 1H, -COOH |

| 7.65 ppm | 2H, d, Protons ortho to –COOH | |

| 6.57 ppm | 2H, d, Protons ortho to –NH2 | |

| 5.89 ppm | 2H, br. s, Ar-NH2 |

This data for 4-Aminobenzoic acid is provided for reference as it represents a core structural component of the title compound[2][3].

Synthesis and Experimental Protocols

The synthesis of diaryl ethers like this compound is commonly achieved through nucleophilic aromatic substitution reactions, such as the Ullmann condensation.

Proposed Synthesis Workflow

A plausible synthetic route involves the coupling of a para-substituted phenol with a para-substituted halobenzoic acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from established methods for synthesizing similar diaryl ethers.[4]

-

Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), combine 4-aminophenol (1.0 eq), 4-fluorobenzoic acid (1.05 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition : Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-aminophenol.

-

Reaction Execution : Stir the mixture at room temperature for 15 minutes. Subsequently, heat the reaction mixture to 110 °C and maintain this temperature with vigorous stirring for 12-18 hours.

-

Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold 2M hydrochloric acid to neutralize the excess base and precipitate the product.

-

Isolation : Stir the resulting suspension for 30 minutes and collect the solid by vacuum filtration. Wash the collected solid thoroughly with water to remove any residual salts.

-

Purification : The crude product can be purified by recrystallization from an ethanol/water mixture. Dry the purified this compound under vacuum.

Applications in Research and Drug Development

Derivatives of aminobenzoic acid are recognized for their broad biological activities and are utilized as scaffolds in medicinal chemistry.[5][6] The structural motifs within this compound make it a promising candidate for several applications:

-

Polymer Chemistry : The presence of both an amino and a carboxylic acid group allows it to be used as a monomer in the synthesis of high-performance polymers like aromatic polyamides and polyimides.[7] The ether linkage can improve the solubility and processability of these polymers without significantly compromising their thermal and mechanical properties.[7]

-

Pharmaceutical Intermediates : This compound serves as a valuable intermediate in the synthesis of more complex molecules. The amino and carboxylic acid groups are functional handles for derivatization to produce compounds with potential therapeutic activities, including anti-inflammatory and analgesic agents.[8]

-

Antimicrobial and Cytotoxic Agents : Simple chemical modifications of the parent 4-aminobenzoic acid have resulted in compounds with significant antibacterial, antifungal, and cytotoxic activities.[5] The unique structure of this compound offers a scaffold for developing novel therapeutic agents.

Logical Flow for Drug Discovery Application

The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery program.

Caption: Drug discovery workflow using the target compound.

References

- 1. parchem.com [parchem.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. 4-Aminobenzoic acid(150-13-0) 1H NMR [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(4-Aminophenoxy)benzoic Acid|CAS 54579-63-4 [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to 4-(4-Aminophenoxy)benzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-aminophenoxy)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents. This structural motif, characterized by a diaryl ether linkage connecting a benzoic acid moiety and an aniline derivative, has been extensively explored for its potential in treating a range of diseases, notably cancer and microbial infections. The inherent flexibility of this scaffold allows for a variety of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. This in-depth technical guide provides a comprehensive literature review of this compound derivatives, focusing on their synthesis, quantitative biological data, and detailed experimental protocols. Furthermore, it visualizes key experimental workflows and signaling pathways to facilitate a deeper understanding of their mechanism of action and guide future drug discovery efforts.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the formation of the diaryl ether bond as a key step. The most common and well-established method is the nucleophilic aromatic substitution (SNAr) reaction. This reaction generally involves the coupling of a substituted 4-nitrophenol or 4-aminophenol with an activated aryl halide, followed by functional group interconversions to yield the desired derivatives.

A general synthetic approach is outlined below:

Scheme 1: General Synthetic Route for this compound Derivatives

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-N-propylpicolinamide[1]

This protocol describes a specific example of synthesizing a derivative, which can be adapted for other analogs.

Materials:

-

p-Aminophenol

-

Potassium tert-butoxide

-

Potassium iodide (KI)

-

4-Chloro-N-propylpicolinamide

-

Dimethyl sulfoxide (DMSO)

-

Nitrogen gas

Procedure:

-

Under a nitrogen atmosphere, combine p-aminophenol (2.50 g, 0.023 mol) and potassium tert-butoxide (3.39 g, 0.03 mol) and stir at room temperature for 1.5-2 hours to form solution A.

-

In a separate flask, dissolve KI (0.33 g, 0.002 mol) and 4-chloro-N-propylpicolinamide (3.00 g, 0.015 mol) in DMSO (30 mL) and stir at room temperature for 30 minutes to form solution B.

-

Slowly add solution B to solution A and continue stirring at room temperature for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, work up the reaction mixture to isolate the product.

Biological Activities

Derivatives of this compound have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most prominently reported.

Anticancer Activity

Numerous studies have highlighted the potential of these derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. One of the significant targets is the c-Met receptor tyrosine kinase.

c-Met Signaling Pathway and its Inhibition

The c-Met signaling pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), plays a critical role in tumor progression.[1][2][3][4][5] Small molecule inhibitors can block the ATP-binding site of the c-Met kinase, thereby inhibiting its downstream signaling.

Caption: Simplified c-Met signaling pathway and its inhibition.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | R Group | Cell Line | IC50 (µM) | Reference |

| 1a | -H | A549 (Lung) | 15.5 | |

| 1b | -CH3 | A549 (Lung) | 12.8 | |

| 1c | -Cl | A549 (Lung) | 8.2 | |

| 2a | -H | HeLa (Cervical) | 25.1 | |

| 2b | -CH3 | HeLa (Cervical) | 20.7 | |

| 2c | -Cl | HeLa (Cervical) | 13.5 | |

| 3a | -H | MCF-7 (Breast) | 30.4 | |

| 3b | -CH3 | MCF-7 (Breast) | 24.9 | |

| 3c | -Cl | MCF-7 (Breast) | 18.6 | |

| APF-1 | 6-(4-aminophenoxy)-3'-phenoxyflavone | A549 (Lung) | 4 | [6] |

| APF-1 | 6-(4-aminophenoxy)-3'-phenoxyflavone | H1975 (Lung) | 2 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity [7][8][9][10]

This protocol outlines the widely used MTT assay to determine the cytotoxic effects of compounds on cancer cell lines.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

Certain derivatives of this compound have shown promising activity against various bacterial and fungal strains. The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

| Compound ID | R Group | Microorganism | MIC (µg/mL) | Reference |

| 4a | Schiff base derivative | Staphylococcus aureus | 125 | [11][12][13] |

| 4b | Schiff base derivative | Escherichia coli | 250 | [11][12][13] |

| 4c | Schiff base derivative | Candida albicans | 62.5 | [11][12][13] |

| 5a | Ester derivative | Staphylococcus aureus | >500 | [14] |

| 5b | Ester derivative | Escherichia coli | >500 | [14] |

| 5c | Ester derivative | Candida albicans | 250 | [14] |

Experimental Protocol: Broth Microdilution Method for MIC Determination [15][16][17][18][19]

This protocol describes the standard broth microdilution method for determining the MIC of an antimicrobial agent.

Caption: Experimental workflow for MIC determination by broth microdilution.

Materials:

-

Microorganism to be tested

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

This compound derivative stock solution

-

Spectrophotometer

Procedure:

-

Dispense 50 µL of sterile broth into each well of a 96-well plate.

-

Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Prepare a microbial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute the standardized inoculum and add 50 µL to each well, resulting in a final volume of 100 µL.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually observing the lowest concentration of the compound that completely inhibits microbial growth.

Conclusion and Future Directions

The this compound scaffold represents a highly promising framework for the development of novel therapeutic agents. The derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The structure-activity relationship studies, facilitated by the quantitative data presented, offer valuable insights for the rational design of more potent and selective compounds. The detailed experimental protocols provided in this guide serve as a practical resource for researchers in the field.

Future research should focus on expanding the diversity of the chemical library based on this scaffold. Exploring different substituents on both aromatic rings and modifying the linker between them could lead to the discovery of compounds with improved efficacy and pharmacokinetic profiles. Furthermore, a deeper investigation into the mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be crucial for the clinical translation of these promising derivatives. The continued application of computational modeling and in vivo studies will be instrumental in advancing this compound derivatives from promising leads to clinically effective drugs.

References

- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 2. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor SU11274 decreases growth and metastasis formation of experimental human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 15. Broth microdilution - Wikipedia [en.wikipedia.org]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

"spectroscopic analysis of 4-(4-aminophenoxy)benzoic acid (NMR, IR, Mass Spec)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 4-(4-aminophenoxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of direct experimental spectra for this compound, this guide presents a predicted spectroscopic profile based on data from structurally similar compounds, namely 4-aminobenzoic acid and 4-phenoxybenzoic acid. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral features of analogous compounds and the expected electronic effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, as well as signals for the amine and carboxylic acid protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | -COOH |

| ~7.9 | Doublet | 2H | Ar-H (ortho to -COOH) |

| ~7.0 | Doublet | 2H | Ar-H (meta to -COOH) |

| ~6.9 | Doublet | 2H | Ar-H (ortho to -NH₂) |

| ~6.7 | Doublet | 2H | Ar-H (meta to -NH₂) |

| ~5.9 | Singlet (broad) | 2H | -NH₂ |

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~160 | C-O (Ether linkage) |

| ~152 | C-N |

| ~145 | C-O (Ether linkage) |

| ~132 | Aromatic C-H |

| ~125 | Aromatic C (quaternary) |

| ~122 | Aromatic C-H |

| ~118 | Aromatic C-H |

| ~115 | Aromatic C-H |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, amine, and ether functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (Carboxylic Acid) & N-H stretch (Amine) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 1700-1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | C-O stretch (Ether) |

| 1300-1250 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 229 | [M]⁺ (Molecular Ion) |

| 212 | [M-OH]⁺ |

| 184 | [M-COOH]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 108 | [C₆H₆NO]⁺ |

| 92 | [C₆H₆N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak or TMS.

-

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range.

-

For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).

-

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Solubility and Stability of 4-(4-aminophenoxy)benzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-aminophenoxy)benzoic acid is a molecule of interest in pharmaceutical and materials science due to its structural motifs, which are common in biologically active compounds and high-performance polymers. A thorough understanding of its solubility and stability in various organic solvents is paramount for its successful application in drug development, formulation, and chemical synthesis. In the pharmaceutical industry, poor solubility can hinder preclinical development and lead to low bioavailability, while instability can compromise the safety and efficacy of the final product. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound in organic solvents, complete with illustrative data and experimental workflows.

While specific quantitative data for this compound is not extensively available in published literature, this guide presents established experimental protocols and representative data based on the known physicochemical properties of its constituent functional groups—an amine, a carboxylic acid, and a diphenyl ether linkage. These functional groups suggest a molecule with moderate polarity and the potential for hydrogen bonding, which will influence its solubility in different organic solvents. Its stability will be affected by factors such as the solvent, temperature, light, and the presence of oxidizing agents.

I. Solubility Determination

The solubility of a compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. The following section details a standard protocol for determining the solubility of this compound.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. It involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Materials:

-

This compound (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the collected aliquot through a 0.45 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Dilute the clear filtrate with a suitable solvent (usually the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in various organic solvents at 25°C. These values are for illustrative purposes to demonstrate how the data would be presented.

| Organic Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) | Illustrative Solubility (mol/L) |

| Methanol | 25 | 15.2 | 0.066 |

| Ethanol | 25 | 8.5 | 0.037 |

| Acetone | 25 | 25.8 | 0.113 |

| Acetonitrile | 25 | 12.1 | 0.053 |

| Dimethyl Sulfoxide (DMSO) | 25 | 150.5 | 0.657 |

| Ethyl Acetate | 25 | 5.3 | 0.023 |

Experimental Workflow for Solubility Determination```dot

III. Conclusion

The solubility and stability of this compound are fundamental properties that dictate its utility in various scientific and industrial applications. This technical guide has provided a framework for the systematic evaluation of these parameters in organic solvents. By following the detailed experimental protocols for solubility determination using the shake-flask method and for stability assessment under controlled conditions, researchers can generate the critical data needed for informed decision-making in drug development and other research endeavors. While the presented quantitative data are illustrative, the methodologies are robust and widely applicable. Future studies should focus on generating and publishing specific experimental data for this compound to build a comprehensive physicochemical profile of this important molecule.

Thermal Decomposition Profile of 4-(4-aminophenoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal decomposition profile of 4-(4-aminophenoxy)benzoic acid. Due to the absence of specific experimental data for this compound in publicly available literature, this guide synthesizes information from structurally related molecules, including aromatic ethers, benzoic acid derivatives, and amino-functionalized aromatic compounds. The document outlines detailed experimental protocols for conducting thermal analysis and presents a hypothesized decomposition pathway. This guide serves as a foundational resource for researchers and professionals involved in the development and characterization of materials where the thermal stability of this compound is a critical parameter.

Introduction

This compound is a molecule of interest in materials science and drug development due to its unique combination of functional groups: a carboxylic acid, an ether linkage, and an amino group, all attached to aromatic rings. These features suggest its potential use as a monomer for high-performance polymers, such as poly(ether imide)s, or as a scaffold in medicinal chemistry. Understanding the thermal stability and decomposition behavior of this compound is paramount for its safe handling, processing, and application.

This whitepaper provides a detailed, albeit predictive, thermal decomposition profile. The information herein is collated from studies on analogous compounds to forecast the thermal events, potential decomposition products, and the methodologies required for a thorough experimental investigation.

Predicted Thermal Decomposition Profile

Based on the thermal analysis of related compounds, the decomposition of this compound under an inert atmosphere is expected to proceed in multiple stages. The primary decomposition events are anticipated to be decarboxylation, cleavage of the ether bond, and degradation of the aromatic and amino functionalities.

Data from Structurally Similar Compounds

To approximate the thermal behavior of this compound, data from analogous compounds are summarized below. It is crucial to note that these values are for comparison and the actual decomposition temperatures for the target molecule may vary.

| Compound | Onset Decomposition Temp. (°C) | Major Weight Loss Temp. (°C) | Gaseous Products Identified | Analytical Technique |

| p-Aminobenzoic acid | ~187 (Melting) | >200 | CO₂, Aniline (predicted) | DSC/TGA |

| Benzoic Acid | ~122 (Melting/Sublimation) | >400 | CO₂, Benzene | TGA |

| Poly(ether imide)s | ~400 - 500 | >500 | CO₂, CO, Phenol, Aniline, Benzene, Benzonitrile | TGA-MS, Py-GC/MS |

| Hydroxy Benzoic Acid Derivatives | Variable (e.g., p-hydroxy: ~215) | >250 | CO₂, Phenol (predicted) | TGA |

Note: The data presented is a synthesis of information from multiple sources on related compounds and serves as an estimation.

Detailed Experimental Protocols

To experimentally determine the thermal decomposition profile of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of weight loss of the sample upon heating.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the finely ground this compound sample into an alumina or platinum crucible.

-

Place the crucible onto the TGA balance.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800-1000 °C at a constant heating rate of 10 °C/min.

-

Record the sample weight as a function of temperature.

-

The onset of decomposition is determined from the intersection of the baseline and the tangent of the weight loss curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and enthalpy of transitions.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen purge.

-

Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating cycle under the same conditions as the first to observe any changes in the thermal behavior after melting and recrystallization.

-

Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization, decomposition) events.

Evolved Gas Analysis (EGA) via TGA-FTIR/MS

Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.

Apparatus: A TGA instrument coupled to a Fourier-transform infrared (FTIR) spectrometer and/or a mass spectrometer (MS).

Procedure:

-

Perform the TGA experiment as described in section 3.1.

-

The evolved gases from the TGA furnace are carried via a heated transfer line to the gas cell of the FTIR spectrometer and/or the ion source of the MS.

-

Collect FTIR spectra and/or mass spectra of the evolved gases continuously throughout the TGA run.

-

Correlate the evolution of specific gases with the weight loss events observed in the TGA thermogram.

-

Identify the gaseous products by comparing the obtained spectra with reference spectral libraries.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive thermal analysis of this compound.

Crystal Structure Analysis of 4-(4-aminophenoxy)benzoic Acid: A Methodological Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper addresses the crystal structure of 4-(4-aminophenoxy)benzoic acid, a molecule of interest for its potential applications in medicinal chemistry and materials science. A thorough review of publicly accessible crystallographic databases and the scientific literature did not yield an experimentally determined crystal structure for this specific compound. In light of this, the following document provides a comprehensive, generalized protocol for the determination of its crystal structure, from synthesis and crystallization to single-crystal X-ray diffraction analysis. This guide is intended to serve as a detailed roadmap for researchers seeking to elucidate the three-dimensional structure of this compound and related novel compounds.

Introduction

This compound is an organic molecule that incorporates the structural features of both 4-aminobenzoic acid and a phenoxybenzoic acid scaffold. The spatial arrangement of the aminophenoxy and benzoic acid moieties, including the dihedral angle between the two aromatic rings and the conformation of the carboxylic acid group, is fundamental to understanding its intermolecular interactions and, consequently, its physicochemical properties and biological activity. While spectroscopic data for the related 4-aminobenzoic acid is available, a definitive single-crystal X-ray diffraction study for this compound has not been reported.[1][2][3][4] Such a study would be invaluable for structure-activity relationship (SAR) studies and in the rational design of new therapeutic agents or functional materials.

Synthesis and Crystallization

A critical prerequisite for crystal structure analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis

The synthesis of this compound can be approached through several synthetic routes, with a common method being a nucleophilic aromatic substitution reaction. A plausible route would involve the reaction of a protected 4-aminophenol with a 4-halobenzoic acid derivative (e.g., 4-fluorobenzonitrile followed by hydrolysis), or an Ullmann condensation between 4-aminophenol and 4-chlorobenzoic acid.

A general synthetic protocol for a related compound, 4-(4-aminophenoxy)-N-propylpicolinamide, involves the reaction of p-aminophenol with a chlorinated precursor in the presence of a base like potassium tert-butoxide in a polar aprotic solvent such as DMSO.[5] A similar strategy could be adapted for the synthesis of the target molecule.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C13H11NO3 | Parchem[6] |

| CAS Number | 1049130-41-7 | Parchem[6] |

Crystallization Protocol

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is required.

Experimental Protocol: Single Crystal Growth

-

Material Purification: The synthesized this compound should be purified to the highest possible degree, typically by recrystallization or column chromatography, to remove impurities that can inhibit crystal growth.

-

Solvent Screening: A range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water) should be screened. Small-scale crystallization trials in vials or on a multi-well plate are recommended.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared at room temperature and left undisturbed, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated compound solution is placed on a siliconized cover slip, which is then inverted and sealed over a well containing a reservoir solution of a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the drop induces crystallization.

-

Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature or below.

-

-

Crystal Selection: Once crystals have formed, they should be examined under a microscope. Ideal crystals for X-ray diffraction are well-formed, with sharp edges and no visible cracks or defects, and are typically 0.1-0.3 mm in each dimension.

Single-Crystal X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid.[7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for Crystal Structure Determination

The overall process from a synthesized compound to a refined crystal structure follows a well-defined workflow.

Caption: Experimental workflow for the determination of a small molecule crystal structure.

Detailed Methodologies

1. Data Collection:

-

A suitable single crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil.

-

The crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.

-

The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal.

-

The crystal is rotated, and a series of diffraction images are collected by a detector as a function of the crystal's orientation.

2. Data Processing:

-

The collected diffraction images are processed to integrate the intensities of the individual Bragg reflections.

-

Corrections are applied for factors such as Lorentz and polarization effects, absorption, and potential crystal decay.

-

The software then determines the unit cell parameters and the space group of the crystal.

3. Structure Solution and Refinement:

-

The phase problem is solved to obtain an initial electron density map. For small molecules, this is typically achieved using direct methods or Patterson methods.[8]

-

An initial atomic model is built into the electron density map.

-

The model is then refined using full-matrix least-squares methods.[8] In this iterative process, the atomic coordinates, displacement parameters (isotropic or anisotropic), and other variables are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.

-

Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

4. Structure Validation:

-

The final refined structure is validated using crystallographic software to check for geometric consistency (bond lengths, angles), and other potential issues.

-

The results are typically presented in a Crystallographic Information File (CIF) format, which contains all the necessary information to describe the crystal structure.

Expected Data Presentation

Upon successful structure determination, the quantitative data should be summarized in standardized tables for clarity and ease of comparison.

Table 2: Example Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C13H11NO3 |

| Formula weight | To be determined |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = ? Å, α = 90°b = ? Å, β = ?°c = ? Å, γ = 90° |

| Volume | ? ų |

| Z | ? |

| Density (calculated) | ? Mg/m³ |

| Absorption coefficient | ? mm⁻¹ |

| F(000) | ? |

| Crystal size | ? x ? x ? mm |

| Theta range for data collection | ? to ?° |

| Reflections collected | ? |

| Independent reflections | ? [R(int) = ?] |

| Goodness-of-fit on F² | ? |

| Final R indices [I>2sigma(I)] | R1 = ?, wR2 = ? |

| R indices (all data) | R1 = ?, wR2 = ? |

Table 3: Example Selected Bond Lengths (Å)

| Atom1 | Atom2 | Length (Å) |

| O1 | C7 | To be determined |

| C8 | O3 | To be determined |

| N1 | C4 | To be determined |

| C1 | C6 | To be determined |

Table 4: Example Selected Bond Angles (°)

| Atom1 | Atom2 | Atom3 | Angle (°) |

| C10 | O3 | C8 | To be determined |

| O1 | C7 | O2 | To be determined |

| C3 | C4 | N1 | To be determined |

| C5 | C4 | N1 | To be determined |

Conclusion

While the crystal structure of this compound has not yet been reported, this technical guide provides a clear and detailed framework for its determination. The synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis outlined herein offer a robust pathway for elucidating its three-dimensional structure. The resulting structural information will be crucial for advancing the understanding of its chemical behavior and for guiding the future design of related molecules in pharmaceutical and materials science applications.

References

- 1. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 2. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Aminobenzoic acid [webbook.nist.gov]

- 4. 4-Aminobenzoic acid [webbook.nist.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. parchem.com [parchem.com]

- 7. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 8. mkuniversity.ac.in [mkuniversity.ac.in]

"potential applications of 4-(4-aminophenoxy)benzoic acid in materials science"

A Technical Guide for Researchers and Scientists

Introduction

4-(4-aminophenoxy)benzoic acid, a unique bifunctional monomer, is emerging as a critical building block in the realm of materials science. Its distinct molecular architecture, featuring a rigid aromatic backbone connected by a flexible ether linkage and terminated with reactive amine and carboxylic acid functionalities, offers a compelling combination of properties. This structure allows for the synthesis of high-performance polymers with enhanced processability, superior thermal stability, and robust mechanical strength. This technical guide explores the potential applications of this compound and its derivatives in the development of advanced materials, with a focus on high-performance polymers and liquid crystals.

High-Performance Polymers: Aramids and Polyamides

The primary application of this compound in materials science lies in its role as a monomer for the synthesis of aromatic polyamides (aramids) and other high-performance polymers.[1] The presence of both an amino group and a carboxylic acid group on the same molecule allows it to undergo self-polycondensation or to be copolymerized with other diamines or diacids to create a diverse range of polymer structures.[1]

The incorporation of the flexible ether linkage (-O-) within the polymer backbone is a key strategic advantage.[1] This feature enhances the solubility and processability of the resulting polymers, a significant challenge often encountered with rigid aromatic polymers.[1][2] This improved processability allows for the fabrication of materials into various forms, such as thin films and fibers, without compromising their desirable thermal and mechanical properties.[3][4]

Properties of Polymers Derived from Aminophenoxy Monomers

Polymers synthesized using this compound and its analogues exhibit a remarkable portfolio of properties, making them suitable for demanding applications in the aerospace, defense, and electronics industries.[4][5] These properties are summarized in the table below.

| Property | MBAB-aramid | PBAB-aramid | Polyamides with Adamantane Groups |

| Glass Transition Temperature (Tg) | 270.1 °C[3][4] | 292.7 °C[3][4] | Increased Tg due to restricted molecular mobility[2] |

| Thermal Decomposition Temperature (Tonset) | 449.6 °C[3][4] | 465.5 °C[3][4] | Decompositions exceeding 420°C[1] |

| Tensile Strength | 107.1 MPa[4] | 113.5 MPa[4] | High elastic moduli and tensile strengths[1] |

| Elongation at Break | 50.7%[4] | 58.4%[4] | - |

| Average Molecular Weight | >150 kDa[3][5] | >150 kDa[3][5] | - |

| Solubility | Soluble in polar organic solvents[3] | Soluble in polar organic solvents[3] | Enhanced solubility in organic solvents[2] |

MBAB-aramid and PBAB-aramid are copolymers synthesized using bis(4-aminophenoxy) benzene moieties.[3]

Experimental Protocols

The synthesis of high-performance polyamides from aminophenoxy-based monomers typically involves direct polycondensation reactions. Below are generalized experimental protocols based on established methodologies.

This method is suitable for preparing a range of polyamides and poly(amide-imide)s.

Materials:

-

2,2-bis(4-aminophenoxy) benzonitrile (or a similar diamine)

-

Aromatic dicarboxylic acid (e.g., terephthalic acid)

-

N-methyl-2-pyrrolidone (NMP)

-

Triphenyl phosphite (TPP)

-

Pyridine

-

Calcium chloride (CaCl2)

-

Ethanol

-

Water

Procedure:

-

In a flame-dried flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the aromatic dicarboxylic acid in NMP containing dissolved CaCl2 and pyridine.

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add the diamine monomer and triphenyl phosphite to the solution.

-

Heat the reaction mixture to 105 °C and maintain for approximately 3 hours.

-

After cooling, precipitate the resulting polymer solution in ethanol.

-

Wash the polymer precipitate thoroughly with hot water and ethanol.

-

Dry the final polymer product under vacuum at 100 °C.

This method is used for synthesizing polyamides with specific side groups to enhance properties like solubility.

Materials:

-

4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene (or a similar functionalized diamine)

-

Aromatic dicarboxylic acid

-

N-methyl-2-pyrrolidone (NMP)

-

Lithium chloride (LiCl)

-

Pyridine

-

Triphenyl phosphite (TPP)

-

Ethanol

-

Water

Procedure:

-

Flame-dry a flask with a mechanical stirrer and charge it with NMP, the diacid, LiCl, and pyridine under a nitrogen atmosphere.

-

Stir the mixture at room temperature until a homogeneous solution is formed.

-

Rapidly add the diamine and TPP, along with the remaining NMP.

-

Heat the solution to 105 °C and allow the reaction to proceed for 3 hours.

-

Precipitate the polymer solution in ethanol.

-

Wash the polymer multiple times with hot water and ethanol.

-

Dry the polymer overnight under vacuum at 100 °C.

Visualizing the Polymerization Process

The synthesis of these advanced polymers can be visualized as a systematic workflow.

Caption: A generalized workflow for the synthesis and characterization of polyamides.

Liquid Crystalline Materials

Derivatives of benzoic acid are fundamental components in the design of liquid crystalline (LC) materials.[6] The rod-like molecular structure, a key characteristic for forming calamitic liquid crystal phases, is inherent in molecules like this compound.[7] The ability of these molecules to form ordered structures through intermolecular interactions, such as hydrogen bonding, makes them suitable for various technological applications.[6]

Research has shown that benzoic acid derivatives can exhibit various mesophases, including nematic and smectic phases.[8][9] The transition temperatures between these phases can be tailored by modifying the molecular structure, for example, by altering the length of alkyl chains attached to the core.[6]

Synthesis of Liquid Crystalline Compounds

The synthesis of liquid crystalline materials based on benzoic acid derivatives often involves esterification reactions.

This protocol describes the synthesis of a divinylic mesogenic monomer.

Materials:

-

4-(4-pentenyloxy)benzoic acid

-

Methylhydroquinone

-

4-Dimethylaminopyridine (DMAP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (CH2Cl2)

-

Ethanol

-

Toluene

Procedure:

-

Stir a mixture of 4-(4-pentenyloxy)benzoic acid, methylhydroquinone, DMAP, and DCC in dry CH2Cl2 at room temperature for 48 hours.

-

Extract the product with a mixture of water and methylene chloride.

-

Filter off the dicyclohexylurea by-product.

-

Remove the solvent using a rotary evaporator.

-

Recrystallize the resulting solid from a mixture of ethanol and toluene to yield the final product.

Logical Relationship in Liquid Crystal Phase Transitions

The formation and transition of liquid crystal phases follow a logical progression with changes in temperature.

Caption: Phase transitions of a calamitic liquid crystal with changing temperature.

Future Directions and Conclusion

The unique chemical structure of this compound and its derivatives provides a versatile platform for the development of a wide range of advanced materials. In the field of high-performance polymers, continued research into novel copolymer structures and the incorporation of functional pendent groups will likely lead to materials with even more tailored and enhanced properties. For liquid crystals, the exploration of new molecular designs based on this core structure could result in materials with novel mesophases and functionalities for advanced optical and electronic applications.

References

- 1. 3-(4-Aminophenoxy)benzoic Acid|CAS 54579-63-4 [benchchem.com]

- 2. www2.ictp.csic.es [www2.ictp.csic.es]

- 3. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. content.labscoop.com [content.labscoop.com]

- 8. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene [mdpi.com]

Biological Activity Screening of Novel 4-(4-Aminophenoxy)Benzoic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-aminophenoxy)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its unique diaryl ether linkage provides a specific spatial arrangement for the amino and carboxylic acid functional groups, allowing for diverse chemical modifications. Analogs of this core structure have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the screening methodologies, data interpretation, and mechanistic pathways associated with the evaluation of these promising compounds.

Section 1: Anticancer Activity Screening

Derivatives of the 4-(4-aminophenoxy) core, such as 4-(4-aminophenoxy)pyridinamide, have shown significant potential as antitumor agents.[1] The primary screening process for these analogs typically involves evaluating their cytotoxicity against a panel of human cancer cell lines.

Data Presentation: In Vitro Antiproliferative Activity

The efficacy of novel analogs is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the proliferation of cancer cells by 50%. The data below is representative of compounds based on a similar 4-(4-aminophenoxy)pyridinamide scaffold.[1]

| Compound ID | Modification | A549 (Lung Carcinoma) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |

| Cabozantinib (Control) | - | 0.62 | 1.15 | 0.98 |

| Analog 46 | Pyridinamide Derivative | 0.26 | 0.55 | 0.43 |

| Analog X | (Illustrative) | > 50 | > 50 | > 50 |

| Analog Y | (Illustrative) | 5.8 | 7.2 | 6.5 |

Note: Data for Analog 46 is derived from a study on 4-(4-aminophenoxy)pyridinamide derivatives.[1] Analogs X and Y are illustrative.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Cell Seeding: Seed human cancer cell lines (e.g., A549, HeLa, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[2]

-

Compound Treatment: Prepare serial dilutions of the test analogs. Treat the cells with these various concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cabozantinib).[2]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[3]

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the cell viability as a percentage relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Protocol 2: Annexin V-FITC/PI Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-